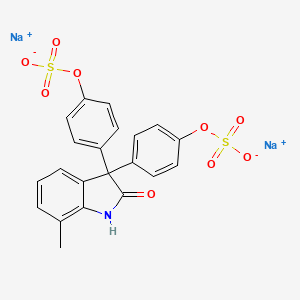
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate), also known as DAN-603, is an indolinone derivative patented by Andreu, Dr., S. A. as a laxative. In preclinical models, Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) selectively increases colon motility without modifying the speed of gastric, intestinal (small intestine), and caecal emptying in rats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) involves the reaction of indolinone derivatives with sulfonating agents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and patented by the inventors .
Industrial Production Methods
Industrial production of Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) undergoes various chemical reactions, including:
Oxidation: Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) to its corresponding sulfinate form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted indolinone derivatives.
Applications De Recherche Scientifique
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonated compounds.
Biology: Studied for its effects on colon motility and glucose absorption in animal models.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) exerts its effects by selectively increasing colon motility. It acts on the smooth muscles of the colon, enhancing their contractions without affecting the motility of the stomach, small intestine, or caecum. The exact molecular targets and pathways involved in this mechanism are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium picosulfate: Another laxative that stimulates bowel movements.
Bisacodyl: A stimulant laxative used to treat constipation.
Sodium sulfate: Used as a laxative and in various industrial applications.
Uniqueness
Disodium 1,3-dihydro-7-methyl-2-oxo-2H-indole-3,3-diylbis(p-phenylene) bis(sulphate) is unique in its selective action on the colon, making it a promising candidate for treating constipation without affecting other parts of the gastrointestinal tract. This selective action distinguishes it from other laxatives that may have broader effects on the entire digestive system .
Propriétés
Numéro CAS |
54935-04-5 |
|---|---|
Formule moléculaire |
C21H15NNa2O9S2 |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
disodium;[4-[7-methyl-2-oxo-3-(4-sulfonatooxyphenyl)-1H-indol-3-yl]phenyl] sulfate |
InChI |
InChI=1S/C21H17NO9S2.2Na/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29;;/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
IBJXXCVPQABJRR-UHFFFAOYSA-L |
SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[Na+].[Na+] |
Apparence |
Solid powder |
Key on ui other cas no. |
54935-04-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sulisatin disodium salt; Laxitex; Sulisatin sodium; DAN 603; DAN-603; DAN603; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















